Alpinine
Description
Alpinine is a diterpenoid alkaloid isolated from Delphinium alpinum, a species within the genus Delphinium (Ranunculaceae). Structurally, it features a complex polycyclic skeleton with specific functional groups attached at key positions (e.g., C-1, C-2, and C-3) on its norditerpenoid core . This compound is part of a broader chemical network in Delphinium species, which are renowned for their rich alkaloid diversity and historical use in traditional medicine. Its isolation and characterization have been facilitated by advanced chromatographic and spectroscopic techniques, as highlighted in supplementary methodologies from recent studies .
Properties
CAS No. |
14028-90-1 |
|---|---|
Molecular Formula |
C23H29NO6 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(1S,11R,18S)-4,5,15,16,18-pentamethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaene |
InChI |
InChI=1S/C23H29NO6/c1-24-10-9-13-11-17(26-3)18(27-4)12-15(13)21-20(24)14-7-8-16(25-2)22(28-5)19(14)23(29-6)30-21/h7-8,11-12,20-21,23H,9-10H2,1-6H3/t20-,21+,23+/m1/s1 |
InChI Key |
NGGOLDIRUNJLSH-GIWBLDEGSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]3[C@H]1C4=C([C@H](O3)OC)C(=C(C=C4)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3C1C4=C(C(O3)OC)C(=C(C=C4)OC)OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Alpinine belongs to the norditerpenoid alkaloid class, sharing structural homology with other Delphinium-derived compounds such as deacetylheterophylloidine and andersonine. Key structural differences include:
These structural nuances influence physicochemical properties such as solubility and bioavailability. For instance, this compound’s methoxy group enhances lipophilicity compared to andersonine’s polar ester moiety .
Functional and Pharmacological Comparison
- However, its toxicity profile remains underexplored .
- Deacetylheterophylloidine : Demonstrates stronger analgesic effects in rodent models, attributed to its acetylated side chain enhancing receptor binding .
- Andersonine : Exhibits anti-inflammatory activity via NF-κB pathway suppression, outperforming this compound in cytokine inhibition assays .
Notably, this compound’s bioactivity is species-dependent; D. alpinum variants yield lower alkaloid concentrations than D. occidentale, affecting comparative efficacy .
Analytical Techniques for Differentiation
- Nuclear Magnetic Resonance (NMR) : Distinguishes this compound’s methoxy resonance (δ 3.3 ppm) from deacetylheterophylloidine’s acetyl peak (δ 2.1 ppm) .
- Mass Spectrometry (MS) : this compound’s [M+H]⁺ ion at m/z 510.6 contrasts with andersonine’s [M+H]⁺ at m/z 496.5 .
- Challenges : Extraction artifacts (e.g., degradation during isolation) may skew comparative data, necessitating rigorous validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
